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Compound of Interest

Compound Name: Anpirtoline

Cat. No.: B1665510 Get Quote

Anpirtoline, with the developmental code name D-16949, is a potent and centrally acting

serotonin receptor modulator.[1] This technical guide provides an in-depth overview of

Anpirtoline's chemical properties, pharmacological profile, and the experimental

methodologies used to characterize its activity. It is intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Identification
Identifier Value

CAS Number 98330-05-3 (free base)[2]

99201-87-3 (hydrochloride)

IUPAC Name 2-chloro-6-(piperidin-4-yl)sulfanylpyridine[2]

Other Names
D-16949, 6-Chloro-2-(piperidinyl-4-

thio)pyridine[2]

Molecular Formula C10H13ClN2S[2]

Molar Mass 228.74 g/mol

Pharmacological Profile
Anpirtoline exhibits a complex pharmacological profile, primarily acting as a high-affinity

agonist at the serotonin 5-HT1B receptor. It also demonstrates significant affinity for other

serotonin receptor subtypes, functioning as a ligand at 5-HT1A and 5-HT1D receptors and as

an antagonist at the 5-HT3 receptor. Its affinity for the 5-HT2 receptor is comparatively weak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1665510?utm_src=pdf-interest
https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1335050/
https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://conductscience.com/lab/forced-swim-test/
https://conductscience.com/lab/forced-swim-test/
https://conductscience.com/lab/forced-swim-test/
https://conductscience.com/lab/forced-swim-test/
https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This mixed receptor activity contributes to its diverse pharmacological effects, which include

antidepressant-like, antinociceptive (pain-relieving), and aggression-reducing properties.

Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50,

ED50) of Anpirtoline at various serotonin receptors.

Parameter Receptor Species Value Reference

Ki 5-HT1B Rat 28 nM

Ki 5-HT1A Rat 150 nM

Ki 5-HT2 Rat 1.49 µM

pKi 5-HT3 Rat 7.53

EC50

5-HT

Autoreceptor (rat

brain cortex

slices)

Rat 55 nM

EC50

5-HT

Autoreceptor (pig

brain cortex

slices)

Pig 1190 nM

ED50
Electrostimulated

pain test
Mouse 0.52 mg/kg, i.p.

ED50
Forced

swimming test
Rat 4.6 mg/kg, i.p.

ED50
Discriminative

stimulus effects
Rat 0.31 mg/kg, i.p.

Signaling Pathways
Anpirtoline's primary mechanism of action involves the activation of the 5-HT1B receptor,

which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase via an
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inhibitory G-protein (Gi/o). This interaction leads to a decrease in the intracellular concentration

of cyclic AMP (cAMP), a key second messenger.

Additionally, Anpirtoline acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated

ion channel. By blocking this receptor, Anpirtoline prevents the influx of cations that is

normally induced by serotonin, a mechanism that contributes to its antiemetic effects.
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Figure 1: Anpirtoline's primary signaling pathways.

Experimental Protocols
This section details the methodologies for key experiments used to characterize Anpirtoline.

Radioligand Binding Assays
These assays are employed to determine the binding affinity of Anpirtoline for various

receptors.

Objective: To determine the inhibition constant (Ki) of Anpirtoline for serotonin receptors.

General Protocol:
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Membrane Preparation: Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM

Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The final

membrane pellet is resuspended in the assay buffer.

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific

radioligand for the receptor of interest (e.g., [3H]-(S)-zacopride for the 5-HT3 receptor) and

varying concentrations of Anpirtoline.

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration

to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed with ice-cold buffer to remove any unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the

concentration of Anpirtoline that inhibits 50% of the specific radioligand binding) is

determined. The Ki value is then calculated using the Cheng-Prusoff equation.
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Figure 2: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay
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This functional assay is used to determine the effect of Anpirtoline on the activity of adenylyl

cyclase, the enzyme responsible for cAMP production.

Objective: To measure the inhibition of forskolin-stimulated adenylyl cyclase activity by

Anpirtoline.

General Protocol:

Homogenate Preparation: Homogenates from a specific brain region (e.g., rat substantia

nigra) are prepared.

Assay Mixture: The homogenates are incubated in a reaction mixture containing ATP (the

substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP

degradation), and forskolin (a direct activator of adenylyl cyclase).

Treatment: Varying concentrations of Anpirtoline are added to the assay mixture.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 37°C).

Termination: The reaction is stopped, often by heating.

cAMP Quantification: The amount of cAMP produced is measured, typically using a

competitive protein binding assay or other sensitive methods like HPLC or fluorometric

assays.

Data Analysis: The results are analyzed to determine the concentration-dependent inhibition

of adenylyl cyclase activity by Anpirtoline.

Forced Swim Test (Porsolt Test)
This is a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To assess the effect of Anpirtoline on the duration of immobility in rats or mice

subjected to a forced swimming session.

Protocol for Rats:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://www.benchchem.com/product/b1665510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled

with water (23-25°C) to a depth that prevents the animal from touching the bottom or

escaping.

Pre-test Session: On the first day, each rat is placed in the cylinder for a 15-minute

habituation session.

Test Session: 24 hours later, the rats are administered Anpirtoline or a vehicle control. After

a set pre-treatment time (e.g., 30-60 minutes), they are placed back in the water for a 5-

minute test session.

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only

minimal movements to keep its head above water) is recorded and analyzed. A decrease in

immobility time is indicative of an antidepressant-like effect.

Electrostimulated Pain Test
This test is used to evaluate the antinociceptive (pain-relieving) properties of a compound.

Objective: To determine the effect of Anpirtoline on the pain threshold in mice.

General Protocol:

Apparatus: An apparatus capable of delivering a controlled electrical stimulus to the mouse's

tail or paws.

Procedure: An increasing level of electrical current is applied to the animal.

Response Measurement: The pain threshold is determined by observing the animal's

response, which may include flinching, jumping, or vocalization.

Treatment: Anpirtoline or a vehicle is administered prior to the test, and the change in the

pain threshold is measured. An increase in the pain threshold indicates an analgesic effect.

Social Behavior Deficit Test
This assay is used to assess the effects of a compound on social interaction and aggression.
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Objective: To evaluate the ability of Anpirtoline to reverse social isolation-induced behavioral

deficits in mice.

General Protocol:

Induction of Social Deficit: Mice are socially isolated for a period of time to induce deficits in

social behavior.

Resident-Intruder Paradigm: An unfamiliar "intruder" mouse is introduced into the home cage

of the socially isolated "resident" mouse.

Behavioral Observation: The social interactions between the two mice are recorded and

scored. This can include behaviors such as sniffing, following, and aggressive encounters.

Treatment: Anpirtoline is administered to the resident mouse prior to the introduction of the

intruder, and its effects on social behavior are quantified. The reversal of social withdrawal or

a reduction in aggression is a key outcome measure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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